molecular formula C18H31N B12653459 Dodecylaniline CAS No. 28675-17-4

Dodecylaniline

Cat. No.: B12653459
CAS No.: 28675-17-4
M. Wt: 261.4 g/mol
InChI Key: SOANRMMGFPUDDF-UHFFFAOYSA-N
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Description

Dodecylaniline, also known as 4-dodecylaniline or p-dodecylaniline, is an organic compound with the molecular formula C18H31N. It consists of a dodecyl group (a twelve-carbon alkyl chain) attached to the para position of an aniline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation reactions but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Dodecylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of dodecylaniline depends on its specific application. For example, as a corrosion inhibitor, this compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption is influenced by the presence of the dodecyl group, which enhances the compound’s affinity for the metal surface . In biological systems, this compound derivatives may interact with cellular targets, leading to various biological effects .

Comparison with Similar Compounds

    Hexylamine: A shorter alkyl chain analogue of dodecylaniline.

    Octylamine: Another shorter alkyl chain analogue.

    Tetradecylaniline: A longer alkyl chain analogue.

Comparison: this compound is unique due to its twelve-carbon alkyl chain, which imparts specific physical and chemical properties. Compared to shorter chain analogues like hexylamine and octylamine, this compound exhibits higher hydrophobicity and better surface activity. In contrast, longer chain analogues like tetradecylaniline may have different solubility and reactivity profiles .

Properties

CAS No.

28675-17-4

Molecular Formula

C18H31N

Molecular Weight

261.4 g/mol

IUPAC Name

2-dodecylaniline

InChI

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16H,2-11,14,19H2,1H3

InChI Key

SOANRMMGFPUDDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1N

Origin of Product

United States

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